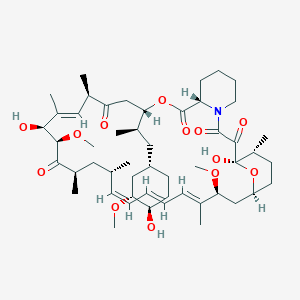

28-Epirapamycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H79NO13 |

|---|---|

Molecular Weight |

914.2 g/mol |

IUPAC Name |

(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1 |

InChI Key |

QFJCIRLUMZQUOT-LIGMPYQUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 28-Epirapamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Inhibition of mTORC1

The primary mechanism of action of 28-Epirapamycin, analogous to rapamycin, involves the formation of a high-affinity ternary complex with the immunophilin FK506-binding protein 12 (FKBP12) and the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[2][3][4] This allosteric inhibition is highly specific for mTOR Complex 1 (mTORC1), one of the two distinct multiprotein complexes in which mTOR exists.

The process can be broken down into two key steps:

-

Binding to FKBP12: this compound first binds to the cytosolic protein FKBP12. This interaction is crucial for its subsequent activity.

-

Formation of the Ternary Complex: The this compound/FKBP12 complex then binds to the FRB domain of mTOR within the mTORC1 complex. This binding event does not directly obstruct the catalytic site but rather allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream substrates.

This targeted inhibition of mTORC1 leads to the disruption of numerous cellular processes, including protein synthesis, cell cycle progression, and autophagy, ultimately resulting in cytostatic effects.

Quantitative Data: Binding Affinities and Inhibitory Concentrations (Data for Rapamycin)

The following tables summarize key quantitative data for rapamycin, which is expected to be a close approximation for this compound.

| Interaction | Dissociation Constant (Kd) | Method | Reference |

| Rapamycin : FKBP12 | ~0.2 nM | Isothermal Titration Calorimetry | [2] |

| FKBP12-Rapamycin Complex : FRB Domain of mTOR | ~12 nM | Surface Plasmon Resonance | [3][4] |

| Rapamycin : FRB Domain of mTOR (without FKBP12) | ~26 µM | Fluorescence Polarization | [3][4] |

| Target | IC50 | Cell Line | Downstream Readout | Reference |

| mTORC1 | ~0.1 nM | HEK293 | S6 Kinase Phosphorylation | [1] |

| Cell Proliferation | 20 nM | MCF7 | Proliferation Assay | [5] |

Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and the point of inhibition by the this compound-FKBP12 complex.

Caption: The mTOR signaling pathway and inhibition by this compound.

Experimental Protocols

Fluorescence Polarization Competition Assay for FKBP12 Binding

This assay is used to determine the binding affinity of this compound for FKBP12.

Materials:

-

Recombinant human FKBP12 protein

-

Fluorescently labeled FKBP12 ligand (e.g., fluorescein-labeled rapamycin analog)

-

This compound

-

Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.4)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Protocol:

-

Prepare a solution of FKBP12 and the fluorescently labeled ligand in the assay buffer. The concentration of the fluorescent ligand should be low (in the low nanomolar range) and the concentration of FKBP12 should be chosen to yield a significant polarization signal upon binding.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed volume of the FKBP12/fluorescent ligand solution to each well of the 384-well plate.

-

Add an equal volume of the this compound serial dilutions to the wells. Include control wells with buffer only (for background) and FKBP12/fluorescent ligand without competitor (for maximum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC50 value by plotting the fluorescence polarization values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The Kd can then be calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a fluorescence polarization competition assay.

In Vitro mTORC1 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the kinase activity of mTORC1.

Materials:

-

Cell line expressing tagged mTORC1 component (e.g., HA-Raptor or Myc-mTOR)

-

Lysis buffer (e.g., CHAPS-based buffer) with protease and phosphatase inhibitors

-

Antibodies for immunoprecipitation (e.g., anti-HA or anti-Myc)

-

Protein A/G agarose beads

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

-

Recombinant inactive substrate (e.g., GST-4E-BP1)

-

ATP

-

This compound

-

SDS-PAGE reagents and Western blot apparatus

-

Phospho-specific antibodies for the substrate (e.g., anti-phospho-4E-BP1)

Protocol:

-

Cell Lysis: Lyse cells expressing the tagged mTORC1 component in CHAPS-based lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the appropriate antibody (anti-HA or anti-Myc) followed by protein A/G agarose beads to pull down the mTORC1 complex.

-

Washes: Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer to remove detergents and non-specific proteins.

-

Pre-incubation with Inhibitor: Resuspend the beads in kinase assay buffer and add serial dilutions of this compound or vehicle control. Incubate on ice for 15-20 minutes.

-

Kinase Reaction: Initiate the kinase reaction by adding the substrate (e.g., GST-4E-BP1) and ATP.

-

Incubation: Incubate the reaction at 30°C for 30 minutes with gentle shaking.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-specific antibody against the substrate to detect the level of phosphorylation.

-

Data Analysis: Quantify the band intensities of the phosphorylated substrate. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Caption: Workflow for an in vitro mTORC1 kinase assay.

Western Blot Analysis of Downstream mTORC1 Signaling

This method is used to assess the effect of this compound on the phosphorylation of downstream targets of mTORC1 in a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE reagents and Western blot apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Protocol:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on mTORC1 signaling.

Conclusion

This compound exerts its biological effects through the well-characterized mechanism of mTORC1 inhibition, which it shares with its parent compound, rapamycin. By forming a ternary complex with FKBP12 and the FRB domain of mTOR, it allosterically inhibits the kinase activity of mTORC1, leading to the modulation of key cellular processes involved in growth and proliferation. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel mTOR inhibitors. While specific quantitative data for this compound remains to be fully elucidated, the extensive knowledge base for rapamycin provides a strong foundation for its continued investigation and development as a potential therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

28-Epirapamycin and the mTOR Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Epirapamycin is a semisynthetic derivative of the macrolide antibiotic rapamycin, a compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] As an epimer of rapamycin, it features a stereochemical change at the 28th carbon position.[1] While specific research on this compound is not as extensive as that for its parent compound, its structural similarity strongly suggests a comparable mechanism of action as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] The mTOR pathway is a crucial signaling cascade that regulates fundamental cellular processes such as growth, proliferation, and survival by integrating signals from nutrients, growth factors, and cellular energy status.[3] Consequently, this compound holds significant promise for applications in oncology, immunology, and transplant biology.[4] This technical guide provides an in-depth overview of the this compound mTOR inhibition pathway, supported by experimental protocols and data presented for clarity and comparative analysis.

Mechanism of Action: Targeting the mTORC1 Complex

The primary mechanism of action for this compound, analogous to rapamycin, is the allosteric inhibition of the mTOR Complex 1 (mTORC1).[1][4] This process is initiated by the formation of a high-affinity intracellular complex with the FK506-binding protein 12 (FKBP12).[1][4] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically preventing the association of the regulatory-associated protein of mTOR (raptor) with mTOR.[5] This disruption selectively inhibits the activity of mTORC1.[1][4]

Inhibition of mTORC1 by the this compound-FKBP12 complex disrupts the phosphorylation of key downstream effectors, primarily the p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] The dephosphorylation of these substrates leads to a cascade of events that culminate in the suppression of protein synthesis and cell cycle arrest at the G1/S transition phase.[6] This targeted inhibition of mTORC1 underpins the anti-proliferative and immunosuppressive effects of this compound.[4] While rapamycin and its analogs are potent inhibitors of mTORC1, they do not directly inhibit mTOR Complex 2 (mTORC2) in the short term.[3][7] However, chronic exposure to rapamycin has been shown to also inhibit mTORC2 assembly and function in some cell types.[7]

Figure 1: this compound mTORC1 Inhibition Pathway.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables include representative data for rapamycin to provide a comparative context for researchers. It is crucial to experimentally determine these values for this compound in the specific cell lines and assay conditions being investigated.

Table 1: In Vitro Efficacy of Rapamycin (as a proxy for this compound)

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (mTOR inhibition) | HEK293 | 0.1 nM | [2] |

| IC₅₀ (Proliferation) | Varies by cell line | nM to µM range | [8] |

Table 2: Experimental Conditions for In Vitro Assays

| Parameter | Recommended Range | Notes | Reference |

| Cell Seeding Density (96-well plate) | 3,000 - 10,000 cells/well | Optimize for logarithmic growth phase during treatment. | [8][9] |

| Treatment Concentration Range | 0.1 nM - 100 nM | A wide range is recommended for initial dose-response studies. | [4] |

| Incubation Time | 24 - 72 hours | Time-course experiments are advised to determine optimal duration. | [8][9] |

| Final DMSO Concentration | < 0.5% | Include a vehicle control with the same DMSO concentration. | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on the mTOR pathway and cellular functions.

Protocol 1: Western Blot Analysis of mTOR Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins downstream of mTORC1, such as p70S6K and 4E-BP1.[9]

Materials:

-

This compound

-

Cell culture reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated mTOR, p70S6K, 4E-BP1, Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired duration. Serum starvation prior to treatment can help synchronize cells and enhance pathway activation upon stimulation.[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]

-

Protein Quantification: Determine the protein concentration of each lysate.[8]

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a membrane.[9]

-

Immunoblotting:

-

Visualization: Visualize protein bands using an ECL detection system.[9]

Figure 2: Western Blot Analysis Workflow.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[9]

Materials:

-

This compound

-

Cell culture reagents

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[9]

-

Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.[9]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration compared to the vehicle control and determine the IC₅₀ value.[4]

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

-

This compound

-

Cell culture reagents

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[9]

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI and incubate for 15 minutes in the dark at room temperature.[9]

-

Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[9]

Figure 3: Apoptosis Assay Workflow.

Conclusion

This compound, as a close analog of rapamycin, is a potent inhibitor of the mTOR signaling pathway, primarily targeting the mTORC1 complex.[1][4] Its mechanism of action, involving the formation of a complex with FKBP12 to allosterically inhibit mTORC1, leads to the suppression of cell growth, proliferation, and survival.[1][4] The experimental protocols provided in this guide offer a robust framework for researchers to investigate the specific cellular and molecular effects of this compound. Given the limited publicly available data on this specific epimer, it is imperative for researchers to perform their own validation experiments to determine its precise efficacy and pharmacological profile in their systems of interest. The study of this compound and similar mTOR inhibitors continues to be a promising avenue for the development of novel therapeutics in various disease contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

28-Epirapamycin vs. Rapamycin: A Structural and Functional Comparison for Drug Development Professionals

An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of 28-Epirapamycin in comparison to its parent compound, Rapamycin. Addressed to researchers, scientists, and drug development professionals, this document delves into the structural nuances, the consequential, albeit largely unquantified, biological activity, and the detailed experimental methodologies required for a thorough comparative evaluation. A notable gap in publicly available quantitative data for this compound necessitates that this guide also serves as a roadmap for its empirical characterization.

Introduction: The Significance of a Single Stereocenter

Rapamycin (Sirolimus) is a macrolide natural product that has been extensively studied and utilized for its potent immunosuppressive and anti-proliferative properties.[1] Its mechanism of action is well-established: it forms a high-affinity complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[1] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase, leading to the allosteric inhibition of the mTOR Complex 1 (mTORC1).[1]

This compound is a stereoisomer of Rapamycin, differing only in the configuration of the hydroxyl group at the C-28 position.[1] Often found as an impurity in Rapamycin preparations, the biological significance of this epimer is a critical consideration for quality control and for a deeper understanding of the structure-activity relationship (SAR) of the Rapamycin scaffold.[1] While the C-28 position is not directly involved in the primary binding interactions with FKBP12, it is a component of the "effector face" of the Rapamycin-FKBP12 complex that interacts with the FRB domain of mTOR.[1] Consequently, a change in stereochemistry at this position is predicted to have a significant impact on the formation and stability of the ternary complex, and thus, its inhibitory activity.[1]

Structural Comparison

The sole structural difference between Rapamycin and this compound lies in the stereochemistry at the C-28 hydroxyl group. In Rapamycin, this hydroxyl group has a specific orientation that is believed to be optimal for its interaction with the FRB domain of mTOR. The epimerization to this compound inverts this stereocenter, altering the spatial arrangement of the hydroxyl group.

This seemingly minor change can have profound effects on the molecule's conformation and its interactions with its biological targets. The altered positioning of the C-28 hydroxyl group in this compound could:

-

Disrupt Critical Hydrogen Bonds: The native configuration of the C-28 hydroxyl in Rapamycin may participate in crucial hydrogen bonding with amino acid residues within the FRB domain. The inversion of this stereocenter could weaken or completely abolish these interactions, thereby reducing the binding affinity of the [this compound]-FKBP12 complex for mTOR.[1]

-

Introduce Steric Hindrance: The reoriented hydroxyl group in this compound might create steric clashes with the surrounding amino acid residues in the FRB domain, further destabilizing the ternary complex.[1]

While detailed crystallographic or NMR structural data for this compound are not widely available, the known structure of the Rapamycin-FKBP12-mTOR complex provides a strong basis for these hypotheses.

Quantitative Data Summary

A significant challenge in the comparative analysis of this compound and Rapamycin is the scarcity of publicly available quantitative data for the epimer. To facilitate a direct comparison, the following tables outline the essential data points required. Table 1 presents the known or hypothetical physicochemical properties, while Table 2 provides a template for the comparative biological data that can be generated using the experimental protocols detailed in this guide.

Table 1: Physicochemical Properties of Rapamycin and this compound

| Property | Rapamycin (Sirolimus) | This compound |

| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₉NO₁₃ |

| Molecular Weight | 914.2 g/mol | 914.2 g/mol |

| Stereochemistry at C-28 | R (typically) | S (typically) |

| Appearance | Off-White Solid | Off-White Solid |

| Melting Point | >120°C (dec.) | >120°C (dec.) |

Table 2: Hypothetical Comparative Biological Activity Data

| Parameter | Rapamycin | This compound |

| FKBP12 Binding Affinity (Kd) | Low nM range | To be determined |

| mTORC1 Kinase Inhibition (IC50) | Sub-nM to low nM range | To be determined |

| Cell Proliferation Inhibition (GI50) in MCF-7 cells | Low nM range | To be determined |

Note: The values for this compound in Table 2 are hypothetical and serve to illustrate the data that would be generated from the experimental protocols outlined below.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for the key experiments required to quantitatively assess its biological activity in comparison to Rapamycin.

Semi-synthesis of this compound

Objective: To produce this compound through the epimerization of Rapamycin at the C-28 position.

Methodology: The most common method for the semi-synthesis of this compound is via a retroaldol/aldol reaction sequence catalyzed by a Lewis acid, such as titanium tetraisopropoxide (Ti(OiPr)₄). This reaction is typically performed in an anhydrous aprotic solvent under an inert atmosphere.

Materials:

-

Rapamycin

-

Titanium (IV) isopropoxide (Ti(OiPr)₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Oven-dried glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Rapamycin in anhydrous dichloromethane.

-

To the stirred solution at room temperature, add titanium (IV) isopropoxide (typically 0.5 to 2.0 equivalents).

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC). The reaction is expected to reach equilibrium.

-

Upon reaching equilibrium, quench the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of diastereomers using preparative HPLC to isolate this compound.

In Vitro mTORC1 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of mTORC1.

Methodology: This assay measures the phosphorylation of a specific mTORC1 substrate (e.g., inactive S6K1 or 4E-BP1) by recombinant active mTORC1 in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant active mTORC1 complex

-

Inactive S6K1 or 4E-BP1 substrate

-

Kinase assay buffer

-

ATP

-

This compound and Rapamycin (as a positive control)

-

Method for detecting substrate phosphorylation (e.g., TR-FRET, Western blotting with phospho-specific antibodies)

Procedure:

-

Perform the kinase reaction in a buffer containing ATP and the specific substrate.

-

Add this compound or Rapamycin at a range of concentrations.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the level of substrate phosphorylation.

-

Calculate the IC₅₀ value from the dose-response curve.

Western Blot Analysis of mTORC1 Signaling

Objective: To assess the inhibition of mTORC1 downstream signaling in a cellular context.

Methodology: This technique measures the phosphorylation status of key downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), in cells treated with the inhibitor.

Materials:

-

A suitable cell line (e.g., HEK293, MCF-7)

-

This compound and Rapamycin

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for phosphorylated S6K (e.g., p-S6K T389) and phosphorylated 4E-BP1 (e.g., p-4E-BP1 T37/46)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Culture the chosen cell line and treat with varying concentrations of this compound or Rapamycin for a defined period.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then probe with primary antibodies specific for the phosphorylated downstream targets.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and visualize the signal.

-

Quantify the band intensities to determine the extent of inhibition.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of this compound on cancer cell growth.

Methodology: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

96-well plates

-

This compound and Rapamycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound or Rapamycin for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound and Rapamycin.

References

synthesis and characterization of 28-Epirapamycin

An In-Depth Technical Guide to the Synthesis and Characterization of 28-Epirapamycin

Introduction

This compound is the C28 epimer of Rapamycin (also known as Sirolimus), a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties.[1] As an impurity and related compound of Rapamycin, the precise synthesis, isolation, and characterization of this compound are of paramount importance for the quality control and stability testing of Rapamycin drug substances and products.[1] While specific research on this compound is limited, its structural similarity to Rapamycin strongly indicates a comparable mechanism of action, primarily as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[2][3] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3]

This technical guide provides a comprehensive overview of the semi-, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.

Synthesis of this compound

The most prevalent method for obtaining this compound is through the semi-synthesis from its parent compound, rapamycin.[4] This process involves the selective epimerization at the C28 position.

Reaction Mechanism

The epimerization is typically achieved using a Lewis acid catalyst, with titanium tetraisopropoxide (Ti(OiPr)₄) being a frequently reported reagent.[4] The reaction proceeds under mild conditions and is understood to occur via a retroaldol/aldol reaction sequence.[4][5] This mechanism involves the opening of the macrocyclic ring between the C28 and C29 positions, which allows for the inversion of the stereocenter at C28, followed by re-cyclization.[4] A significant challenge in this synthesis is the formation of a mixture of diastereomers, as the reaction establishes an equilibrium between rapamycin and its C28 and C29 epimers.[4] However, at equilibrium, this compound is the major product.[4]

Experimental Protocol: Semi-synthesis of this compound

This protocol outlines the epimerization of rapamycin at the C28 position.

Materials:

-

Rapamycin

-

Titanium (IV) isopropoxide (Ti(OiPr)₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard oven-dried laboratory glassware

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve rapamycin in anhydrous dichloromethane.[4]

-

Reaction Initiation: Add titanium (IV) isopropoxide to the solution. The reaction is typically stirred at room temperature.[4]

-

Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the conversion of rapamycin to this compound and other diastereomers.

-

Quenching: Once the reaction has reached equilibrium (or the desired conversion), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude mixture, containing this compound, unreacted rapamycin, and other isomers, requires purification.[4] Preparative HPLC is the most effective method for isolating this compound.[4][6]

Characterization of this compound

The structural confirmation and purity assessment of this compound are conducted using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the analysis and purification of this compound.[6][7] Due to the structural similarity between rapamycin and its epimers, high-resolution chromatographic methods are necessary.[7] Reversed-phase HPLC is commonly employed for this purpose.[7]

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Recommended Conditions |

| Column | C18 or C8 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 50°C[1] |

| Detection Wavelength | 278 nm[1] |

| Injection Volume | 20 µL[1] |

Note: These parameters may require optimization based on the specific instrument and column used.

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL).[1]

-

Sample Preparation: Prepare the sample to be analyzed at a concentration similar to the standard solution.[1]

-

System Suitability: Inject the standard solution multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak area for this compound should be less than 2.0%. The resolution between the this compound and Rapamycin peaks should be greater than 1.5.[1]

-

Analysis: Inject a blank (mobile phase), the standard solution, and the sample solution into the HPLC system.[1]

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard. Quantify the amount using the peak area.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity for identifying and quantifying this compound, especially at low levels in complex matrices.[7]

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅₁H₇₉NO₁₃[8] |

| Molecular Weight | 914.2 g/mol [9] |

| Monoisotopic Mass | 913.55514157 Da[8] |

Experimental Protocol: LC-MS Analysis

-

Chromatography: Utilize an HPLC method similar to the one described above to achieve chromatographic separation.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Analysis: Acquire full scan mass spectra to confirm the presence of the [M+H]⁺, [M+Na]⁺, or other relevant adduct ions corresponding to the molecular weight of this compound.

-

Confirmation: Match the retention time and mass spectral data of the sample with a certified this compound reference standard.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for the structural elucidation and confirmation of this compound.[1] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve an appropriate amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

-

Structural Confirmation: The detailed analysis of chemical shifts, coupling constants, and through-space correlations (from 2D NMR experiments like COSY and HMQC/HSQC) will confirm the structure and stereochemistry at the C28 position, distinguishing it from rapamycin and other isomers.

Biological Context: mTOR Signaling Pathway

This compound, like its parent compound, is expected to exert its biological effects by inhibiting the mTOR signaling pathway.[3][10] The mechanism involves forming a complex with the intracellular protein FKBP12.[3] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, inhibiting the mTOR Complex 1 (mTORC1).[10] Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest.[3][10]

Conclusion

This technical guide has detailed the semi-synthesis of this compound via Lewis acid-catalyzed epimerization of rapamycin and outlined the essential analytical techniques for its comprehensive characterization. The provided protocols for synthesis, HPLC, LC-MS, and NMR serve as a robust framework for researchers in the pharmaceutical sciences. A thorough understanding of the is critical for ensuring the quality, safety, and efficacy of rapamycin-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C51H79NO13 | CID 131668123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. benchchem.com [benchchem.com]

28-Epirapamycin: A Technical Guide for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive overview of 28-Epirapamycin, a semi-synthetic derivative of the well-characterized mTOR inhibitor, rapamycin. As a C28 epimer of rapamycin, this compound is primarily utilized as a research chemical and reference standard in studies related to the mTOR signaling pathway, cancer biology, and immunology. This document details its mechanism of action, protocols for its semi-synthesis and analysis, and expected biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information based on its structural similarity to rapamycin and provides a framework for its scientific investigation.

Introduction

This compound is a macrolide compound that differs from its parent compound, rapamycin (also known as Sirolimus), only in the stereochemistry at the 28th carbon position.[1] This subtle structural modification is of significant interest to researchers studying the structure-activity relationships of mTOR inhibitors. The primary mechanism of action of rapamycin and its analogs is the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR pathway is implicated in a variety of diseases, most notably cancer, making mTOR a critical target for therapeutic development. This compound serves as a valuable tool for researchers to further probe the intricacies of mTOR inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 253431-35-5 |

| Molecular Formula | C₅₁H₇₉NO₁₃ |

| Molecular Weight | 914.17 g/mol |

| Appearance | Off-White Solid |

| Solubility | Soluble in DMSO, ethanol, and methanol |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action: The mTOR Signaling Pathway

This compound is expected to exert its biological effects through the inhibition of the mTOR signaling pathway, mirroring the action of rapamycin. The mTOR kinase is a core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin and its analogs, including this compound, primarily target mTORC1.

The mechanism involves the formation of an intracellular complex with the FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex. This allosteric inhibition prevents mTORC1 from phosphorylating its downstream substrates, principally p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of these downstream effectors leads to a cascade of cellular responses, including the suppression of protein synthesis, a halt in cell cycle progression (typically at the G1-S checkpoint), and the induction of autophagy.

Figure 1: Simplified mTORC1 signaling pathway and the point of inhibition by this compound.

Semi-Synthesis of this compound

The most common method for preparing this compound is through the semi-synthesis from rapamycin via a Lewis acid-catalyzed epimerization at the C28 position.[1] Titanium tetraisopropoxide (Ti(OiPr)₄) is a frequently used catalyst for this transformation.[1] The reaction proceeds through a retro-aldol/aldol mechanism, which involves the opening and subsequent re-closing of the macrocyclic ring, allowing for the inversion of the stereocenter at C28.[1]

Experimental Protocol: Semi-synthesis

This protocol is a general guideline and may require optimization.

Materials:

-

Rapamycin

-

Titanium (IV) isopropoxide (Ti(OiPr)₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve rapamycin in anhydrous dichloromethane (e.g., 10-50 mg/mL).

-

To the stirred solution at room temperature, add titanium (IV) isopropoxide (0.5 to 2.0 equivalents).

-

Monitor the reaction progress by HPLC until equilibrium is reached (typically several hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting mixture of diastereomers by preparative HPLC to isolate this compound.

Expected Yield: The yield of this compound is dependent on the equilibrium of the diastereomers and the efficiency of the purification. While specific yields are not widely reported, the formation of a mixture of isomers inherently limits the theoretical maximum yield.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for both the purification and purity assessment of this compound. Reversed-phase chromatography is commonly employed.

Table 1: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 or C8, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at 278 nm |

| Injection Volume | 10-20 µL |

Expected Results: Under optimized conditions, this compound should be well-resolved from rapamycin and other related impurities. The retention time will be specific to the exact chromatographic conditions used. Purity is determined by the peak area percentage of the this compound peak relative to the total peak area.

Figure 2: General workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound.

Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 914.2. Adducts with sodium [M+Na]⁺ or other ions may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the stereochemistry of this compound. The spectra are expected to be very similar to those of rapamycin, with subtle differences in chemical shifts and coupling constants around the C28 position.

Biological Activity

The biological activity of this compound is anticipated to be similar to that of rapamycin, primarily acting as an mTORC1 inhibitor.

In Vitro Kinase Assay

A biochemical kinase assay can be used to determine the direct inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.

Table 2: Hypothetical IC₅₀ Values for mTOR Inhibition

| Compound | Target | IC₅₀ (nM) |

| This compound | mTORC1 | Expected to be in the low nM range |

| mTORC2 | Expected to be significantly higher than for mTORC1 | |

| Rapamycin (Control) | mTORC1 | ~0.1 |

| mTORC2 | >1000 |

Note: These are hypothetical values based on the known activity of rapamycin and require experimental confirmation.

Cellular Assays

6.2.1. Western Blot Analysis of mTORC1 Signaling

This assay assesses the ability of this compound to inhibit mTORC1 signaling within a cellular context by measuring the phosphorylation status of downstream targets.

Protocol Outline:

-

Culture a suitable cell line (e.g., HEK293, MCF-7) to sub-confluency.

-

Treat cells with varying concentrations of this compound for a defined period (e.g., 2-24 hours).

-

Lyse the cells and determine protein concentration.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated S6K1 (p-S6K1) and phosphorylated 4E-BP1 (p-4E-BP1).

-

Visualize and quantify the protein bands.

Expected Results: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of S6K1 and 4E-BP1.

6.2.2. Anti-proliferative Assay

The effect of this compound on cell proliferation can be quantified using assays such as the MTT or SRB assay.

Table 3: Hypothetical GI₅₀ Values in Cancer Cell Lines

| Compound | Cell Line | GI₅₀ (nM) |

| This compound | MCF-7 (Breast Cancer) | Expected to be in the low to mid nM range |

| MDA-MB-231 (Breast Cancer) | Expected to be in the low to mid nM range | |

| Rapamycin (Control) | MCF-7 (Breast Cancer) | ~10-50 |

| MDA-MB-231 (Breast Cancer) | ~10-50 |

Note: These are hypothetical values and will vary depending on the cell line and experimental conditions.

Figure 3: Logical workflow for the cellular characterization of this compound.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals investigating the mTOR signaling pathway. Its structural relationship to rapamycin provides a strong basis for its expected mechanism of action as a potent and selective mTORC1 inhibitor. This technical guide provides the foundational knowledge and experimental frameworks necessary to effectively utilize this compound in research settings. It is important to note that while much can be inferred from the extensive data on rapamycin, direct experimental validation of the biological and pharmacological properties of this compound is essential.

References

28-Epirapamycin: A Technical Guide to Its Discovery, History, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Epirapamycin is a semi-synthetic macrolide and a stereoisomer of Rapamycin, a well-established inhibitor of the mechanistic Target of Rapamycin (mTOR). Characterized by an altered stereochemistry at the 28th carbon position, this compound is often considered an impurity in Rapamycin preparations. While specific research on this epimer is limited, its structural similarity to Rapamycin strongly suggests a comparable mechanism of action as a potent and specific inhibitor of the mTOR signaling pathway. This technical guide provides a comprehensive overview of this compound, including its presumed mechanism of action based on the extensive research of Rapamycin. Crucially, this document outlines detailed experimental protocols to facilitate the definitive characterization of this compound's biological activity and therapeutic potential.

Introduction: The Emergence of a Rapamycin Epimer

Rapamycin, a natural product isolated from the bacterium Streptomyces hygroscopicus, has garnered significant attention for its potent immunosuppressive and anti-proliferative properties.[1] Its clinical applications include preventing organ transplant rejection and treating certain cancers.[2] The molecular mechanism of Rapamycin is well-elucidated, involving the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12), which then allosterically inhibits mTOR Complex 1 (mTORC1).[3][4]

This compound is a semi-synthetic derivative of Rapamycin, differing only in the stereochemical configuration at the C-28 hydroxyl group.[3][4] While often cataloged as an impurity of Rapamycin, the distinct stereochemistry at this position warrants a thorough investigation into its biological activity.[4][5] Understanding the pharmacological profile of this compound is crucial for both quality control of Rapamycin formulations and for the potential discovery of a novel therapeutic agent with a unique efficacy or safety profile. This guide serves as a foundational resource for researchers aiming to elucidate the specific characteristics of this compound.

Presumed Mechanism of Action: Inhibition of the mTOR Signaling Pathway

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, integrating signals from growth factors, nutrients, and cellular energy status.[3] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2. Rapamycin, and by extension this compound, is understood to primarily inhibit mTORC1.

The established mechanism involves the formation of an intracellular complex with FKBP12.[3] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to the inhibition of its kinase activity.[3] The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately suppresses protein synthesis and leads to cell cycle arrest, typically in the G1 phase.

Quantitative Data Summary (Illustrative)

To date, there is a notable absence of publicly available quantitative data for this compound. The following tables present hypothetical data based on typical values for potent mTOR inhibitors like Rapamycin. These tables are intended to serve as a template for the presentation of experimental findings.

Table 1: Comparative Inhibitory Activity

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | mTORC1 | Kinase Assay | TBD |

| Rapamycin (Control) | mTORC1 | Kinase Assay | ~0.1 |

TBD: To Be Determined

Table 2: Cellular Anti-proliferative Activity

| Compound | Cell Line | Assay Type | GI50 (nM) |

| This compound | HEK293 | MTT Assay | TBD |

| This compound | MCF-7 | MTT Assay | TBD |

| Rapamycin (Control) | HEK293 | MTT Assay | ~1-10 |

| Rapamycin (Control) | MCF-7 | MTT Assay | ~1-10 |

TBD: To Be Determined

Table 3: Binding Affinity

| Compound | Target | Assay Type | Kd (nM) |

| This compound | FKBP12 | Fluorescence Polarization | TBD |

| Rapamycin (Control) | FKBP12 | Fluorescence Polarization | ~0.2 |

TBD: To Be Determined

Detailed Experimental Protocols

To fully characterize the biological activity of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro mTORC1 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of the mTORC1 complex.

Methodology:

-

Reagents: Recombinant active mTORC1 complex, inactive S6K1 (substrate), ATP, kinase assay buffer, this compound, and Rapamycin (positive control).

-

Procedure:

-

Perform the kinase reaction in a buffer containing ATP and inactive S6K1.

-

Add serially diluted this compound or Rapamycin to the reaction mixture.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction and measure the phosphorylation of S6K1 using methods such as TR-FRET or Western blotting with a phospho-specific antibody (e.g., anti-phospho-S6K1 Thr389).

-

-

Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Western Blot Assay for mTORC1 Signaling

Objective: To assess the inhibition of downstream mTORC1 signaling in a cellular context.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293, MCF-7) to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound and Rapamycin for a defined period (e.g., 2-24 hours).

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated S6 Kinase (p-S6K T389) and total S6K as a loading control.

-

Visualize the bands using chemiluminescence and quantify the band intensities.

-

-

Data Analysis: Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Anti-proliferative Assay (MTT Assay)

Objective: To evaluate the effect of this compound on cancer cell growth.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and control compounds.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Assessment: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

FKBP12 Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity of this compound to FKBP12.

Methodology:

-

Reagents: Recombinant human FKBP12, a fluorescently labeled FKBP12 ligand (e.g., FK506-fluorescein), assay buffer, this compound, and control compounds.

-

Procedure:

-

In a 384-well plate, add a fixed concentration of FKBP12 and the fluorescently labeled ligand.

-

Add serial dilutions of this compound or control compounds.

-

Incubate at room temperature to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

-

Data Analysis: Determine the IC50 values by fitting the data to a four-parameter logistic equation. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

References

28-Epirapamycin: A Comprehensive Technical Guide to its Physicochemical Properties

Introduction

28-Epirapamycin is a macrolide compound and a stereoisomer of Rapamycin (also known as Sirolimus), a potent immunosuppressant and inhibitor of the mammalian target of rapamycin (mTOR). As an epimer, this compound shares the same molecular formula and mass as Rapamycin but differs in the three-dimensional arrangement at a single chiral center. This subtle structural difference can influence its physicochemical properties, biological activity, and stability profile. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | References |

| Molecular Formula | C51H79NO13 | [1] |

| Molecular Weight | 914.2 g/mol | [1][] |

| Appearance | Off-White Solid | [] |

| Melting Point | >120°C (decomposes) | [] |

| CAS Number | 253431-35-5 | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. Like its parent compound, Rapamycin, it is a lipophilic molecule with poor aqueous solubility. Quantitative solubility data in various solvents is essential for designing appropriate delivery systems and for conducting in vitro and in vivo studies.

| Solvent | Solubility | References |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Methanol | Soluble | |

| Water | Practically insoluble | [3] |

Stability and Degradation

This compound, as an epimer of Rapamycin, is susceptible to degradation, particularly under basic conditions. Understanding its stability profile is paramount for its proper handling, storage, and formulation to ensure its therapeutic efficacy and safety. Forced degradation studies of rapamycin have shown that its epimers are potential degradation products.

Storage Conditions: For long-term stability, this compound should be stored as a solid at -20°C.[5] Stock solutions in organic solvents like DMSO or ethanol should also be stored at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.[3] Aqueous solutions are not stable and should be prepared fresh for each experiment.[3]

Degradation Pathways: The primary degradation pathway for Rapamycin under basic conditions involves hydrolysis of the macrolide ring.[6] Given the structural similarity, this compound is expected to follow a similar degradation pattern.

Lipophilicity and Acidity (pKa and logP)

The lipophilicity (logP) and acidity (pKa) of a drug molecule are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher logP suggests greater lipid solubility.

-

pKa (Acid Dissociation Constant): This value indicates the strength of an acidic or basic functional group.

Specific experimentally determined pKa and logP values for this compound are not widely published. However, computational methods can provide reliable predictions for these properties for macrolides.[7][8][9][10][11][12][13] For Rapamycin, which has a similar structure, the predicted logP values are generally high, reflecting its lipophilic nature.

Biological Activity: mTOR Inhibition

This compound functions as an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR protein is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[14] Rapamycin and its analogs, including this compound, primarily inhibit mTORC1.[15]

The inhibitory action occurs through the formation of a complex with the intracellular receptor FKBP12. This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 activity.[15]

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cellular signaling and the point of inhibition by the this compound-FKBP12 complex.

Caption: The mTOR signaling pathway and the inhibitory action of the this compound-FKBP12 complex.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound. Below are outlines of standard experimental protocols.

Determination of Solubility

A standardized shake-flask method can be employed to determine the solubility of this compound in various solvents.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is a primary analytical technique for the quantification and purity assessment of this compound.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 278 nm for Rapamycin).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The column is usually maintained at a constant temperature (e.g., 40°C).

Experimental Workflow for Purity Analysis by HPLC

The following diagram outlines a typical workflow for assessing the purity of a this compound sample using HPLC.

Caption: A generalized experimental workflow for the purity analysis of this compound by HPLC.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. While it shares many characteristics with its parent compound, Rapamycin, subtle differences in its three-dimensional structure can impact its behavior. The information presented here, including data on its core properties, solubility, stability, and biological target, along with standardized experimental protocols, serves as a valuable resource for researchers and drug development professionals working with this important macrolide. Further experimental determination of specific parameters such as pKa and logP will contribute to a more complete understanding of this compound's potential as a therapeutic agent.

References

- 1. 28-epi-Rapamycin - CAS - 253431-35-5 | Axios Research [axios-research.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics [mdpi.com]

- 8. Rational prioritization strategy allows the design of macrolide derivatives that overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 11. peerj.com [peerj.com]

- 12. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. agscientific.com [agscientific.com]

28-Epirapamycin: An In-depth Technical Guide to its Cellular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Epirapamycin is a semi-synthetic macrolide antibiotic and a derivative of Rapamycin (also known as Sirolimus). As an epimer of Rapamycin, it is characterized by a change in the stereochemistry at the 28th carbon position.[1] While specific research on this compound is limited, its structural similarity to Rapamycin strongly indicates a comparable mechanism of action, primarily as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] The mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, metabolism, and survival, making it a key target in various diseases, including cancer and autoimmune disorders.[2][3] This technical guide provides a comprehensive overview of the cellular targets of this compound, based on the extensive knowledge of Rapamycin, and details the experimental protocols required to elucidate its specific activities.

Core Cellular Target: The mTOR Pathway

The primary cellular target of this compound is the serine/threonine protein kinase mTOR. mTOR is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] Rapamycin and its analogs, including this compound, primarily inhibit the activity of mTORC1.[2]

The established mechanism involves the formation of a gain-of-function complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[1][5] This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[1][6] This binding allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its key downstream effectors.[7]

Downstream Effects of mTORC1 Inhibition

The inhibition of mTORC1 by this compound disrupts critical cellular processes by affecting the phosphorylation status of its primary substrates:

-

Ribosomal protein S6 kinase 1 (S6K1): Dephosphorylation of S6K1 leads to a reduction in protein synthesis.[2]

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation and further suppressing protein synthesis.[2]

The cumulative effect of inhibiting these downstream targets is the suppression of cell growth, proliferation, and the induction of cell cycle arrest, typically in the G1 phase.[1][2] In many cancer cell lines, this disruption of the mTORC1 pathway can also trigger apoptosis.[2]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present illustrative data based on the known activity of its parent compound, Rapamycin. Researchers should determine the specific values for this compound empirically.

| Parameter | Compound | Value | Cell Line | Assay Type | Reference |

| IC50 | Rapamycin | 0.1 nM | HEK293 | mTOR Inhibition Assay | [8] |

Table 1: Illustrative Inhibitory Concentration for mTOR Inhibition. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Parameter | Compound | Target | Binding Affinity (Kd) | Method | Reference |

| Binding Affinity | Rapamycin | FKBP12 | ~0.2 nM | Multiple Methods | [9] |

Table 2: Illustrative Binding Affinity. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a higher binding affinity.

Signaling Pathway Diagram

Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To determine the specific cellular targets and efficacy of this compound, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.

Western Blot Analysis for mTORC1 Substrate Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of downstream targets of mTORC1, such as S6K1 and 4E-BP1.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293, MCF-7) in the appropriate growth medium. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 2-24 hours).[10][11]

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for subsequent steps.[12]

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[10]

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of S6K1 (e.g., phospho-p70 S6 Kinase (Thr389)) and 4E-BP1 (e.g., phospho-4E-BP1 (Thr37/46)).[11][12]

-

Use a loading control antibody (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.[11]

-

-

Detection:

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[10]

-

-

Data Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of the phosphorylated form to the total form of S6K1 and 4E-BP1 with increasing concentrations of this compound indicates inhibition of mTORC1 activity.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of this compound on the kinase activity of mTORC1.

Methodology:

-

Reagents: Use recombinant active mTORC1 complex, a specific substrate (e.g., inactive S6K1), and ATP.[10]

-

Reaction Setup: Perform the kinase assay in a buffer containing ATP and the mTORC1 substrate. Add this compound at various concentrations.[10]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).[10]

-

Measurement of Phosphorylation: Measure the phosphorylation of the substrate using methods such as:

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A sensitive and high-throughput method.

-

Western Blotting: As described in the protocol above, to detect the phosphorylated substrate.[10]

-

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.[10]

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.[10]

-

Incubation: Incubate the cells for a period of 48-72 hours.[10][11]

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT, MTS, or SRB, or by direct cell counting.[10][12]

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve by plotting the percentage of viable cells against the log concentration of this compound.[10]

Experimental Workflow Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Role of 28-Epirapamycin in Autophagy: A Technical Guide for Researchers

This in-depth technical guide explores the putative role of 28-Epirapamycin as a modulator of autophagy, a critical cellular process for homeostasis and disease. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of rapamycin analogs. By leveraging the well-established mechanism of its close analog, rapamycin, this guide outlines the expected mechanism of action of this compound and provides a comprehensive framework for its experimental validation.

Introduction to Autophagy

Autophagy is a highly conserved, catabolic process in eukaryotic cells responsible for the degradation of cellular components within lysosomes.[1][2] This process involves the sequestration of cytoplasmic material, including long-lived proteins and damaged organelles, into double-membraned vesicles called autophagosomes.[3][4] The autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated contents are degraded by lysosomal hydrolases.[3] The resulting macromolecules are recycled back into the cytoplasm to maintain cellular energy homeostasis.[2]